![molecular formula C12H14N2OS B1479914 1-Ethyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole CAS No. 2098021-07-7](/img/structure/B1479914.png)
1-Ethyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Overview
Description
Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . Thiophenes are five-membered aromatic compounds containing a sulfur atom . Both classes of compounds are known to exhibit a wide range of biological activities and are important in medicinal chemistry .
Scientific Research Applications
1-Ethyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole: A Comprehensive Analysis:
Antioxidant Applications
Pyrazole derivatives have been reported to exhibit antioxidant properties. A synthetic route for pyrano pyrazole derivatives as antioxidants was highlighted by Ambethkar et al., suggesting potential antioxidant applications for the compound .
Antimicrobial Agents
The same study by Ambethkar et al. also suggests that pyrano pyrazole derivatives can serve as antimicrobial agents, indicating that our compound may have applications in combating microbial infections .
Immunomodulatory Drugs
Pyrazole derivatives like 1-phenylchromeno[4,3-c]pyrazol-4-ones have been used in the synthesis of immunomodulatory drugs due to their interaction with central benzodiazepine receptors . This implies possible immunomodulatory applications for our compound.
Antitumor Activity
Pyrazole derivatives have been evaluated for antitumor activity. For instance, a study evaluated the antitumor activity of a pyrazole derivative against human malignant melanoma cells (A375) . This suggests potential antitumor applications for our compound.
Anti-inflammatory Agents
Compounds containing the thiophene nucleus, which is part of our compound’s structure, have shown anti-inflammatory activity. For example, a specific thiophene derivative acted as an anti-inflammatory agent , indicating similar potential for our compound.
Serotonin Antagonists
Thiophene nucleus compounds have also been used as serotonin antagonists in the treatment of Alzheimer’s disease . This suggests that our compound could have applications in neurological disorders.
properties
IUPAC Name |
1-ethyl-3-thiophen-3-yl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-2-14-11-3-5-15-7-10(11)12(13-14)9-4-6-16-8-9/h4,6,8H,2-3,5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRGHYSZXJHJHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(COCC2)C(=N1)C3=CSC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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